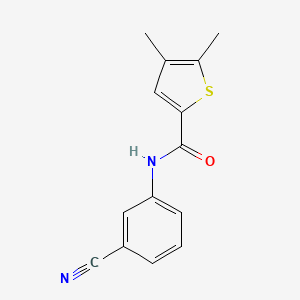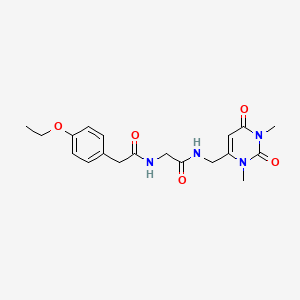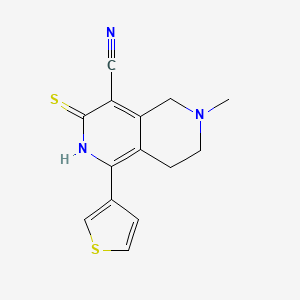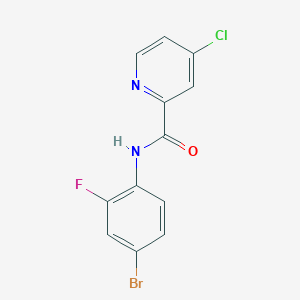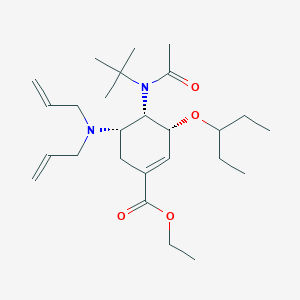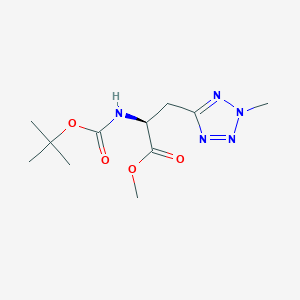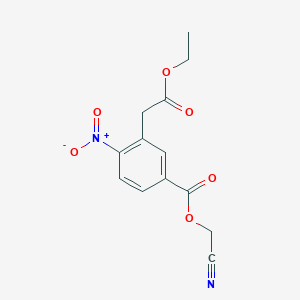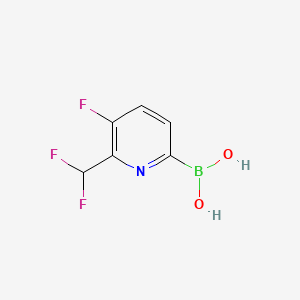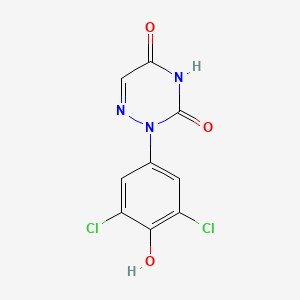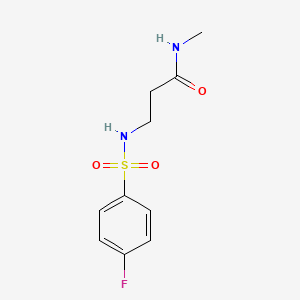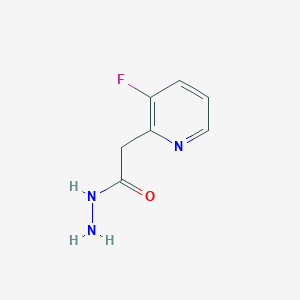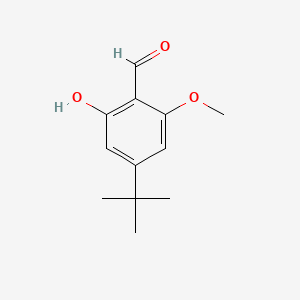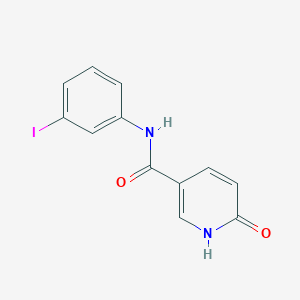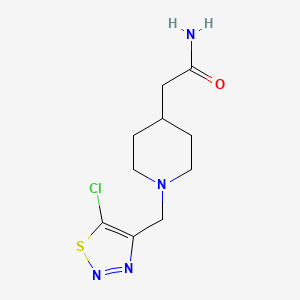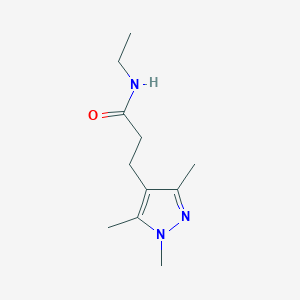
N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This compound is characterized by its unique structure, which includes an ethyl group, a trimethyl-substituted pyrazole ring, and a propanamide moiety. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it an environmentally friendly method .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation.
化学反応の分析
Types of Reactions
N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives.
科学的研究の応用
N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications, including:
作用機序
The mechanism of action of N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may disrupt bacterial cell walls or inhibit essential enzymes .
類似化合物との比較
Similar Compounds
Similar compounds to N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide include other pyrazole derivatives, such as:
- 1,3,5-trimethyl-1H-pyrazole
- 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
- N-ethyl-1,3,5-trimethyl-1H-pyrazole
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both an ethyl group and a propanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C11H19N3O |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
N-ethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C11H19N3O/c1-5-12-11(15)7-6-10-8(2)13-14(4)9(10)3/h5-7H2,1-4H3,(H,12,15) |
InChIキー |
QCUZBOVDBIMRMO-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)CCC1=C(N(N=C1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


